2-Bromo-1,3-thiazole-5-carbonyl chloride
Overview
Description
2-Bromo-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that contains both bromine and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-thiazole-5-carbonyl chloride typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters and to enhance yield and purity. The use of automated systems allows for efficient scaling up of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Substitution Products: Depending on the nucleophile, products can include thiazole derivatives with various functional groups.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura reactions.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Scientific Research Applications
2-Bromo-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to form bioactive thiazole derivatives.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and antimicrobial agents.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-thiazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the thiazole ring is highly reactive, making it a suitable site for substitution reactions. The carbonyl chloride group can also undergo nucleophilic attack, leading to the formation of various derivatives . The compound’s ability to form stable thiazole rings contributes to its biological activity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiazole: Similar in structure but lacks the carbonyl chloride group, making it less reactive in certain substitution reactions.
Thiazole-5-carbonyl Chloride: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chloro-1,3-thiazole-5-carbonyl Chloride: Similar structure but with chlorine instead of bromine, leading to different reactivity patterns.
Uniqueness
2-Bromo-1,3-thiazole-5-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride groups, which confer high reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-1,3-thiazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClNOS/c5-4-7-1-2(9-4)3(6)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDFVMUDSQPCNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730037 | |
Record name | 2-Bromo-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62435-93-2 | |
Record name | 2-Bromo-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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